molecular formula C10H12BrCl B8815533 4-Bromo-1-tert-butyl-2-chlorobenzene CAS No. 477720-72-2

4-Bromo-1-tert-butyl-2-chlorobenzene

Cat. No. B8815533
M. Wt: 247.56 g/mol
InChI Key: OQDAUUZINGUJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-tert-butyl-2-chlorobenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C10H12BrCl and a molecular weight of 247.56 .


Synthesis Analysis

The synthesis of 4-Bromo-1-tert-butyl-2-chlorobenzene involves lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . It is also used in the synthesis of 4-tert-butyl-phenylboronic acid .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-tert-butyl-2-chlorobenzene is represented by the formula C10H12BrCl . The InChI code for this compound is 1S/C10H12BrCl/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 .


Chemical Reactions Analysis

4-Bromo-1-tert-butyl-2-chlorobenzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . It is used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 .


Physical And Chemical Properties Analysis

4-Bromo-1-tert-butyl-2-chlorobenzene is a yellow liquid at room temperature . It has a molecular weight of 247.56 and a density of 1.229 g/mL at 25 °C .

Safety And Hazards

This compound is classified under GHS07 and has the signal word ‘Warning’. Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

CAS RN

477720-72-2

Product Name

4-Bromo-1-tert-butyl-2-chlorobenzene

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

IUPAC Name

4-bromo-1-tert-butyl-2-chlorobenzene

InChI

InChI=1S/C10H12BrCl/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3

InChI Key

OQDAUUZINGUJKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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